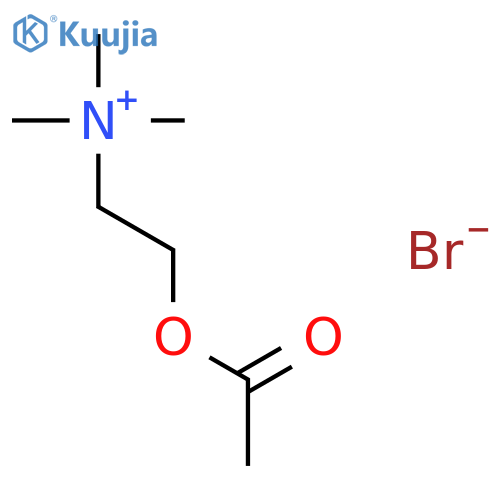Cas no 66-23-9 (Acetylcholine bromide)

Acetylcholine bromide structure
商品名:Acetylcholine bromide
Acetylcholine bromide 化学的及び物理的性質
名前と識別子
-
- 2-Acetoxy-N,N,N-trimethylethanaminium bromide
- (2-Hydroxyethyl)-trimethylammonium-bromide acetate
- Acetylcholine bromide
- 2-acetyloxyethyl(trimethyl)azanium,bromide
- ACETYLCHOLINE BROMIDE, EXTRA PURE
- 2-(Acetyloxy)-N,N,N-triMethyl ethanaMiniuM broMide
- 3-AMino-1-propanol
- β-Acetoxyethyl triMethyl aMMoniuM broMide
- ACh
- Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide
- (2-Hydroxyethyl)trimethylammonium bromide acetate
- acetoxyethyl-trimethylammonium bromide
- acetylcholine bromhydrate
- acetylcholine hydrobromide
- acetyl-cholin bromide
- 2-(acetyloxy)-n,n,n-trimethyl-ethanaminiu bromide
- pragmoline
- 2-(acetyloxy)-n,n,n-trimethylethanaminium bromide
- Tonocholin B
- Bromoacetylcholine
- Trimethyl(2-acetoxyethyl)ammonium bromide
- (2-Acetoxyethyl)trimethylammonium bromide
- Choline, acetyl-, bromide
- N,N,N-Trimethyl-2-acetoxyethylammonium bromide
- Choline acetate (ester), bromide
- MLS000069523
- C12HG588IF
- [2-(acetyloxy)ethyl]tri
- AI3-10598
- MLS001148385
- AKOS015913449
- LS-53169
- HMS3371L05
- C[N+](C)(C)CCOC(C)=O.[Br-]
- EINECS 200-622-4
- Acetylcholine (bromide)
- SMR000058593
- DTXSID60883215
- 2-acetyloxyethyl(trimethyl)azanium;bromide
- CHEBI:55316
- ACETYLCHOLINE BROMIDE [MI]
- NSC4678
- Opera_ID_1216
- CHEMBL1427664
- A0083
- C7H16NO2.Br
- Acetylcholine-1,1,2,2-d4bromide
- CS-0143594
- Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
- NSC 4678
- Z600425176
- AS-66580
- 66-23-9
- D88210
- FT-0661193
- N,N-Trimethyl-2-acetoxyethylammonium bromide
- SCHEMBL317763
- FT-0621823
- 2-acetoxyethyltrimethylammonium bromide
- [2-(acetyloxy)ethyl]trimethylazanium bromide
- MFCD00011814
- ACETYLCHOLINEBROMIDE
- HMS2230N08
- HY-B0282A
- EN300-50287
- NSC-4678
- 2-(Acetyloxy)-N,N,N-trimethylethanaminium bromide (1:1)
- (2-hydroxyethyltrimethyl)ammonium bromide acetate
- Q27124222
- REGID_for_CID_65551
- UNII-C12HG588IF
- NS00078951
- ZEHGKSPCAMLJDC-UHFFFAOYSA-M
- DB-338049
- 2-ACETOXY-N,N,N-TRIMETHYLETHANAMINIUMBROMIDE
- Bromide, Acetylcholine
- DTXCID401022764
- TDA44932
-
- MDL: MFCD00011814
- インチ: 1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
- InChIKey: ZEHGKSPCAMLJDC-UHFFFAOYSA-M
- ほほえんだ: [Br-].O(C(C([H])([H])[H])=O)C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 3572117
計算された属性
- せいみつぶんしりょう: 225.03600
- どういたいしつりょう: 225.036
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 115
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色結晶または白色結晶粉末は、臭いとアルカリ臭があり、吸湿しやすい
- 密度みつど: 1.4246 (rough estimate)
- ゆうかいてん: 142.0 to 147.0 deg-C
- 屈折率: 1.6120 (estimate)
- すいようせい: almost transparency
- PSA: 26.30000
- LogP: -2.74030
- ようかいせい: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい.
- かんど: Hygroscopic
- マーカー: 86
Acetylcholine bromide セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:3-8-10-23
- RTECS番号:FZ9680000
-
危険物標識:

- ちょぞうじょうけん:−20°C
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
Acetylcholine bromide 税関データ
- 税関コード:29379000
- 税関データ:
中国税関コード:
{"error_code":"54004","error_msg":"Please recharge"}
Acetylcholine bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A516175-100g |
2-Acetoxy-N,N,N-trimethylethanaminium bromide |
66-23-9 | 98% | 100g |
$186.0 | 2024-04-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-252350-100g |
Acetylcholine bromide, |
66-23-9 | ≥99% | 100g |
¥925.00 | 2023-09-05 | |
| Enamine | EN300-50287-1.0g |
[2-(acetyloxy)ethyl]trimethylazanium bromide |
66-23-9 | 95% | 1.0g |
$19.0 | 2023-07-10 | |
| Enamine | EN300-50287-2.5g |
[2-(acetyloxy)ethyl]trimethylazanium bromide |
66-23-9 | 95% | 2.5g |
$20.0 | 2023-07-10 | |
| Enamine | EN300-50287-10.0g |
[2-(acetyloxy)ethyl]trimethylazanium bromide |
66-23-9 | 95% | 10.0g |
$22.0 | 2023-07-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002345-1g |
Acetylcholine bromide |
66-23-9 | 98% | 1g |
¥29 | 2023-09-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A106023-100g |
Acetylcholine bromide |
66-23-9 | 98% | 100g |
¥1200.90 | 2023-09-04 | |
| Enamine | EN300-50287-0.25g |
[2-(acetyloxy)ethyl]trimethylazanium bromide |
66-23-9 | 95% | 0.25g |
$19.0 | 2023-07-10 | |
| Enamine | EN300-50287-0.05g |
[2-(acetyloxy)ethyl]trimethylazanium bromide |
66-23-9 | 95% | 0.05g |
$19.0 | 2023-07-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A106023-25g |
Acetylcholine bromide |
66-23-9 | 98% | 25g |
¥364.90 | 2023-09-04 |
Acetylcholine bromide サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:66-23-9)Acetylcholine(bromide)
注文番号:LE17831
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:16
価格 ($):discuss personally
Acetylcholine bromide 関連文献
-
Martin J. D. Champion,Paolo Farina,William Levason,Gillian Reid Dalton Trans. 2013 42 13179
-
2. Kinetic salt effects in the hydrolysis of acetylcholineR. P. Bell,M. Robson Trans. Faraday Soc. 1964 60 893
-
Pierre Thuéry,Eric Rivière Dalton Trans. 2013 42 10551
-
Louise A. Horrigan,Catherine A. Holohan,Gráinne A. Lawless,Melissa A. Murtagh,Carmel T. Williams,Christina M. Webster Food Funct. 2013 4 392
-
Omnia A. El-Naem,Christine M. El-Maraghy Anal. Methods 2021 13 2586
66-23-9 (Acetylcholine bromide) 関連製品
- 17518-43-3(Benzoylcholine iodide)
- 16904-96-4(Phosphocholine Chloride Sodium Salt Hydrate)
- 2260-50-6(Acetylcholine iodide)
- 1421-89-2(2-(Dimethylamino)ethyl acetate)
- 333-31-3(Acetyl-β-methylcholine Bromide)
- 24943-60-0(Benzoylcholine Bromide)
- 1866-15-5(Acetylthiocholine iodide)
- 60-31-1(Acetylcholine chloride)
- 927-86-6(Acetylcholine perchlorate)
- 9000-81-1(Acetylcholinesterase)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:66-23-9)溴化乙酰胆碱

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:66-23-9)Acetylcholine bromide

清らかである:99%/99%
はかる:100g/500g
価格 ($):167.0/586.0



